![molecular formula C17H21NO3 B1262260 N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262260.png)
N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. It is an enantiomer of a N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide.
Applications De Recherche Scientifique
Antibacterial and Antifungal Potential
A study by Helal et al. (2013) investigated a range of 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds showed comparable efficacy to standard agents like Ampicillin and Flucanazole in certain cases. This research highlights the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).
Melatonin Receptor Ligands
Chu et al. (2002) synthesized a series of naphthalenic melatonin receptor ligands, which included compounds similar to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. These ligands exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors, suggesting potential applications in the study of melatonin-related biological processes and disorders (Chu et al., 2002).
Herbicide Metabolism and Impact
Murphy et al. (1973) explored the metabolism of a herbicide structurally related to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide in tomato plants. Their findings revealed the conversion of the herbicide into water-soluble metabolites, with a significant portion forming hexose conjugates. This study provides insight into how similar compounds are metabolized in plants and their environmental impact (Murphy et al., 1973).
Phototransformation in Environmental Contexts
Aguer et al. (1998) analyzed the phototransformation of napropamide, a compound with structural similarities to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide, in aqueous solutions. They identified major photoproducts and their contributions to toxicity. Such studies are crucial for understanding the environmental fate of these compounds (Aguer et al., 1998).
Pesticide Detection and Environmental Monitoring
Tran et al. (2012) designed a new electrochemical immunosensor using a monomer similar in structure to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide for pesticide detection. This research is significant for environmental monitoring and developing new detection methods for similar compounds (Tran et al., 2012).
Propriétés
Nom du produit |
N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
N-[(2S)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)/t13-/m0/s1 |
Clé InChI |
HEPRAZQZDVDTHU-ZDUSSCGKSA-N |
SMILES isomérique |
CCC(=O)NC[C@@H](CO)C1=CC=CC2=C1C=C(C=C2)OC |
SMILES canonique |
CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;[(3S,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate](/img/structure/B1262177.png)
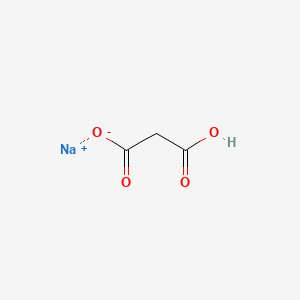
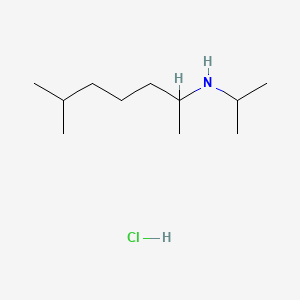
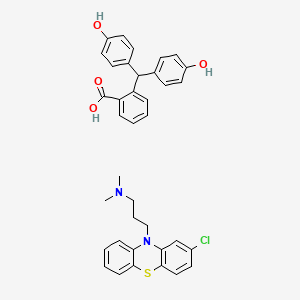
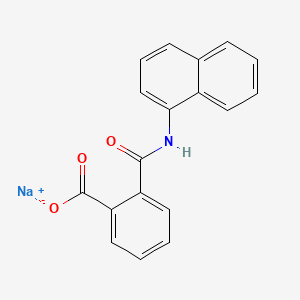
![(2S)-N-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-2-hydroxypropanamide](/img/structure/B1262184.png)
![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)
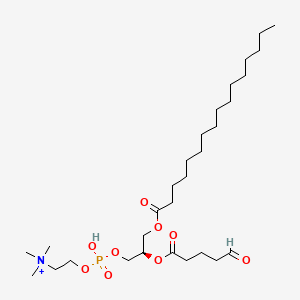
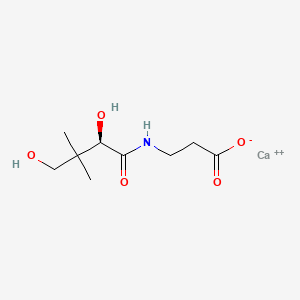
![sodium;N-benzyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate](/img/structure/B1262191.png)
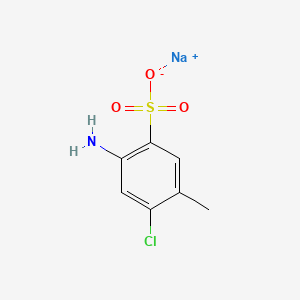
![sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262194.png)
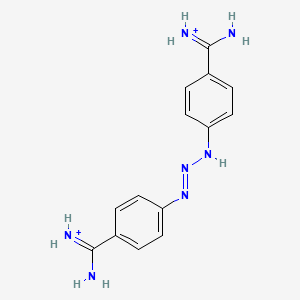
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)